Sutherlandin trans-p-coumarate
Overview
Description
Sutherlandin trans-p-coumarate is a naturally rare cyanogenic glycoside. It is characterized by its unique chemical structure, which includes a β-D-glucopyranoside moiety linked to a trans-p-coumarate group. This compound is primarily found in certain plant species and is known for its potential biological activities .
Mechanism of Action
Target of Action
Sutherlandin trans-p-coumarate is a naturally rare cyanogenic glycoside
Mode of Action
It’s known that cyanogenic glycosides, such as this compound, can release hydrogen cyanide in the presence of specific enzymes, which can inhibit cellular respiration .
Biochemical Pathways
This compound is a derivative of p-coumaric acid, which is synthesized from phenylalanine and tyrosine—two aromatic amino acids . The enzyme 4-coumarate: CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA. This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .
Pharmacokinetics
It’s known that the compound is soluble in alcohol and chloroform, but almost insoluble in water . This suggests that its bioavailability might be influenced by its solubility and the presence of certain solvents.
Result of Action
This compound is known to have certain applications in the pharmaceutical and biological fields. It can act as an antioxidant and anti-inflammatory agent . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a light-avoiding, dry, and sealed container, away from fire sources and flammable substances . During operation, appropriate personal protective equipment should be worn, and direct contact with eyes, skin, and respiratory tract should be avoided .
Biochemical Analysis
Biochemical Properties
Sutherlandin trans-p-coumarate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 4-coumarate:CoA ligase, which catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid . This interaction is crucial for the biosynthesis of various phenylpropanoids, including lignin and flavonoids. Additionally, this compound is involved in the phenylpropanoid pathway, where it acts as a substrate for the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression levels of genes involved in the phenylpropanoid pathway, leading to changes in the levels of metabolites such as p-coumaric acid, ferulic acid, and caffeic acid . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to 4-coumarate:CoA ligase, facilitating the conversion of p-coumaric acid to p-coumaroyl-CoA . This binding interaction is essential for the subsequent steps in the phenylpropanoid pathway. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as anti-inflammatory properties . At high doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase, trans-cinnamate 4-monooxygenase, and 4-coumarate:CoA ligase . These interactions are crucial for the biosynthesis of various phenolic compounds, including lignin and flavonoids. This compound can also affect metabolic flux and the levels of metabolites in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments . It can interact with transporters such as ATP-binding cassette transporters, which facilitate its movement within the cell . The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound is primarily found in the cytosol, where it interacts with enzymes involved in the phenylpropanoid pathway . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for the compound’s role in cellular metabolism and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sutherlandin trans-p-coumarate typically involves the extraction and isolation from natural plant materials such as willow bark and mistletoe. The process includes organic synthesis and purification techniques. The specific steps involve:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it would likely follow similar extraction and purification processes on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sutherlandin trans-p-coumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Sutherlandin trans-p-coumarate has several scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in various chemical reactions.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of natural product-based pesticides and other industrial applications
Comparison with Similar Compounds
Cinnamic Acid: An alpha-beta unsaturated acid that serves as a precursor for various phenolic compounds.
p-Coumaric Acid: A hydroxy derivative of cinnamic acid, commonly found in plants.
Coumarin: A benzene ring fused to an alpha-pyrone ring, known for its fluorescence properties
Uniqueness: Sutherlandin trans-p-coumarate is unique due to its cyanogenic glycoside structure, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to release hydrogen cyanide upon hydrolysis sets it apart from other phenolic compounds .
Properties
IUPAC Name |
[(E)-3-cyano-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2/b6-3+,13-7-/t15-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJUHBDYJVLND-DZXWJMGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC/C(=C/C#N)/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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